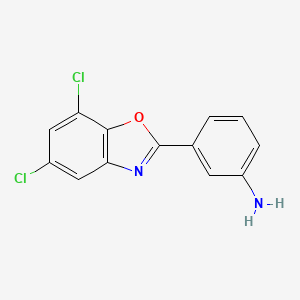

3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline

Description

Significance of Benzoxazole (B165842) Heterocycles in Contemporary Chemical and Biological Sciences

Benzoxazoles are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net This aromatic structure is relatively stable and serves as a vital pharmacophore in medicinal chemistry. globalresearchonline.net The benzoxazole nucleus is a cornerstone in the development of compounds with a wide array of pharmacological activities. globalresearchonline.net Its derivatives are known to exhibit properties including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral effects. nih.govnih.govresearchgate.net

The versatility of the benzoxazole scaffold allows it to interact with various biopolymers in living systems, partly because it can be considered a structural bioisostere of naturally occurring nucleotides like adenine (B156593) and guanine. globalresearchonline.net This ability to engage with biological targets has made benzoxazole derivatives a subject of intense research, leading to the development of numerous compounds with significant therapeutic potential. globalresearchonline.netnih.gov Their broad spectrum of biological activity has solidified their importance in modern drug discovery and development. nih.gov

Table 1: Selected Biological Activities of Benzoxazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govnih.gov |

| Antimicrobial | nih.govresearchgate.net |

| Antiviral | globalresearchonline.net |

| Anti-inflammatory | globalresearchonline.netnih.gov |

| Antifungal | globalresearchonline.netnih.gov |

| Antioxidant | globalresearchonline.net |

Contextualization of Dichloro-Substituted Benzoxazole Derivatives in Advanced Chemical Research

The introduction of halogen atoms, such as chlorine, into the benzoxazole structure can significantly modify its electronic properties and biological activity. Dichloro-substituted derivatives, particularly those with chlorine atoms at the 5 and 7 positions of the benzoxazole ring, have been a focus of advanced chemical research. These substitutions are not arbitrary; the presence of electron-withdrawing groups like halogens can enhance the molecule's reactivity and interaction with biological targets. globalresearchonline.netglobalresearchonline.net

Research into 5,7-dichloro-1,3-benzoxazole derivatives has led to the synthesis of novel compounds with promising biological profiles. researchgate.net Studies have shown that these compounds can exhibit significant antimicrobial, cytotoxic, antioxidant, and enzyme inhibitory activities. researchgate.net For instance, specific 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245) derivatives have demonstrated good antibacterial activity, which is thought to be related to the inhibition of enzymes like GlcN-6-P synthase. researchgate.net The strategic placement of two chlorine atoms on the benzene ring of the benzoxazole core is thus a key strategy in the design of new potential therapeutic agents.

Overview of Research Trajectories for 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline (B3035053) and its Analogues

The compound this compound belongs to the structural class of meta-substituted anilines, which are important motifs in medicinal chemistry but can be challenging to synthesize. beilstein-journals.org Research in this area often focuses on the development of novel synthetic methodologies and the biological evaluation of the resulting compounds.

The research trajectory for analogues of this compound involves combining the 5,7-dichlorobenzoxazole (B11723433) core with various substituted aniline (B41778) moieties, sometimes via linker groups. A notable example is the synthesis of Schiff bases derived from [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] carbaldehyde and aromatic amines. researchgate.net These complex analogues have been investigated for their antimicrobial, antioxidant, and larvicidal activities. researchgate.net

Another research avenue explores the synthesis of various benzoxazolyl aniline analogues and their evaluation as antiprotozoal and antimicrobial agents. semanticscholar.orgolemiss.edu These studies often involve creating a library of related compounds to establish structure-activity relationships, which are crucial for optimizing the biological effects. The overarching goal is to leverage the synergistic effects of the dichlorobenzoxazole scaffold and the substituted aniline fragment to discover new lead compounds for drug development.

Research Scope and Objectives Pertaining to this compound

The primary research scope for this compound and its related compounds is centered on synthetic chemistry and biological screening. The main objectives include:

Development of Efficient Synthetic Routes: A key objective is to devise new and efficient methods for synthesizing 2-substituted benzoxazoles, including those with dichloro- and aniline functionalities. mdpi.comnih.gov This involves exploring different reaction conditions and catalysts to improve yields and purity. biotech-asia.org

Synthesis of Novel Analogues: Researchers aim to create libraries of novel derivatives by modifying the substituents on both the benzoxazole and aniline rings. researchgate.net This allows for a systematic exploration of the chemical space around the core structure.

Biological Evaluation: A crucial objective is to screen the synthesized compounds for a wide range of biological activities. Based on the known properties of the parent scaffolds, these evaluations often prioritize antimicrobial, anticancer, and antioxidant assays. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: By comparing the biological activities of different analogues, researchers aim to understand how specific structural features influence the compound's potency and selectivity. This knowledge is vital for the rational design of more effective molecules. nih.gov

The research is fundamentally focused on the discovery of new chemical entities with potential therapeutic applications, driven by the established biological significance of the benzoxazole and aniline moieties.

Structure

3D Structure

Properties

IUPAC Name |

3-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-2-1-3-9(16)4-7/h1-6H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAWIRITEWPMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979607 | |

| Record name | 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293738-22-4, 6343-13-1 | |

| Record name | 3-(5,7-Dichloro-2-benzoxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293738-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 5,7 Dichloro 1,3 Benzoxazol 2 Yl Aniline and Analogous Derivatives

Precursor Chemistry and Starting Material Utilization in Benzoxazole (B165842) Synthesis

The foundation of synthesizing 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline (B3035053) and related derivatives lies in the strategic selection and preparation of key starting materials. The dichloro-substitution pattern on the benzoxazole ring originates from a correspondingly substituted aminophenol, while the aniline (B41778) moiety at the 2-position is introduced through various condensation partners.

Approaches Involving 2-Aminophenol (B121084) Derivatives

The critical precursor for introducing the 5,7-dichloro substitution pattern is 2-amino-4,6-dichlorophenol (B1218851). The synthesis of this intermediate is a crucial first step. A common route to 2-amino-4,6-dichlorophenol involves the reduction of 2,4-dichloro-6-nitrophenol (B1219690). This reduction can be achieved using various reagents, including sodium bisulfite or through catalytic hydrogenation. For instance, a suspension of 2,4-dichloro-6-nitrophenol in an ethanol-water mixture can be treated with sodium bisulfite at elevated temperatures to yield 2-amino-4,6-dichlorophenol. acs.org

Another approach to a precursor, 2,6-dichloro-4-aminophenol, starts from p-nitroaniline, which undergoes chlorination, followed by diazonium hydrolysis and subsequent hydrogenation. patsnap.com These substituted aminophenols serve as the cornerstone for building the 5,7-dichlorobenzoxazole (B11723433) core.

Integration of Aniline Derivatives in Benzoxazole Annulation

To introduce the 3-aminophenyl group at the 2-position of the benzoxazole ring, a suitable aniline derivative is required as the condensation partner for the 2-amino-4,6-dichlorophenol. A strategic approach involves using a precursor to the amine, such as a nitro-substituted aromatic carboxylic acid or its derivative. For instance, 3-nitrobenzoyl chloride can be condensed with 2-amino-4,6-dichlorophenol. The subsequent cyclization and reduction of the nitro group to an amine yields the desired this compound. A patented method describes a similar process where 2-amino-4-nitrophenol (B125904) sodium salt is condensed with p-nitrobenzoyl chloride to form an ester intermediate, which then undergoes cyclization and hydrogenation to produce 2-(aminophenyl)-5-aminobenzoxazole. google.com This strategy highlights the utility of using nitro-substituted precursors for the eventual formation of the aniline moiety.

Classical and Modern Synthetic Routes

The construction of the benzoxazole ring is a pivotal step and can be accomplished through several synthetic methodologies, ranging from classical condensation reactions to more contemporary one-pot strategies.

Condensation Reactions for Benzoxazole Ring Formation

The most traditional and widely employed method for benzoxazole synthesis is the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent, such as an acid chloride or aldehyde. nih.gov In the context of synthesizing this compound, 2-amino-4,6-dichlorophenol would be reacted with a 3-aminobenzoic acid derivative or, more commonly, a 3-nitrobenzoic acid derivative which is later reduced.

These condensation reactions are often promoted by dehydrating agents or catalysts. Polyphosphoric acid (PPA) is a classical and effective medium for this cyclodehydration reaction, driving the reaction towards the formation of the benzoxazole ring at elevated temperatures. acs.org Heteropolyacids have also been shown to be effective catalysts for the condensation of 2-aminophenols with both benzaldehydes and benzoic acids. lookchem.com

| Catalyst/Reagent | Reactants | Conditions | Outcome |

| Polyphosphoric Acid (PPA) | 2-Aminophenol derivative, Carboxylic acid | High temperature | Cyclodehydration to form benzoxazole |

| Heteropolyacids | 2-Aminophenol, Benzaldehyde/Benzoic acid | Catalytic amount | High yields of 2-arylbenzoxazoles |

| Triphenylbismuth (B1683265) dichloride | 2-Aminophenol, Thioamide | 60 °C in 1,2-dichloroethane | 2-Arylbenzoxazoles in good to excellent yields d-nb.info |

One-Pot Synthetic Strategies for Benzoxazole Derivatives

To improve efficiency and reduce the number of isolation steps, one-pot synthetic strategies have been developed for benzoxazole derivatives. beilstein-journals.orgnih.gov These methods often combine the condensation and cyclization steps, and sometimes even a subsequent reduction, in a single reaction vessel. For the synthesis of 2-arylbenzoxazoles, a one-pot reaction between a 2-aminophenol and a substituted aldehyde can be catalyzed by various reagents, including copper(II) triflate (Cu(OTf)₂). asianpubs.org This tandem process involves condensation to form a Schiff base intermediate, followed by oxidative cyclization.

A one-pot synthesis of 2-arylated benzoxazoles can also be achieved through the reaction of 2-aminophenols with thioamides in the presence of triphenylbismuth dichloride as a promoter. d-nb.info This method proceeds under mild conditions and offers good to excellent yields.

| Method | Reactants | Catalyst/Promoter | Key Features |

| Tandem Condensation/Oxidation | 2-Aminophenol, Substituted aldehyde | Cu(OTf)₂ | Ligand-free, high conversion asianpubs.org |

| Desulfurization/Cyclization | 2-Aminophenol, Thioamide | Triphenylbismuth dichloride | Mild conditions, good to excellent yields d-nb.info |

Preparation of Schiff Bases of 5,7-Dichloro-1,3-benzoxazole Derivatives

Schiff bases, or imines, are important derivatives that can be prepared from the amino-functionalized benzoxazole core. In the case of this compound, the primary amine group on the aniline moiety can readily undergo condensation with various aldehydes and ketones to form the corresponding Schiff bases. nih.gov

The synthesis typically involves refluxing the amino-benzoxazole derivative with an appropriate aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. ijpbs.com For example, novel hydrazones, which are a class of Schiff bases, have been synthesized by refluxing a hydrazide of benzoxazole with aromatic aldehydes. ijpbs.com This reaction provides a versatile method for further functionalization of the target molecule.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Aromatic/Aliphatic Aldehyde | Reflux in ethanol (B145695) with catalytic acid | Corresponding Schiff base |

| 2-Hydrazino-benzoxazole derivative | Aromatic Aldehyde | Reflux | Hydrazone (Schiff base) derivative |

Catalytic Systems and Reaction Environment Optimization

The optimization of catalytic systems is crucial for the efficient synthesis of benzoxazole derivatives. Key areas of investigation include the use of metal catalysts, ionic liquids, molecular iodine, and the implementation of solvent-free reaction environments to create more sustainable and effective synthetic routes.

Metal-catalyzed reactions are a cornerstone in the synthesis of benzoxazoles. Transition metals like copper, iron, cobalt, and silver have been employed to facilitate the coupling of precursors such as catechols with various nitrogen-containing reactants. nih.gov Copper-catalyzed protocols, in particular, are noted for their efficiency in forming the heterocyclic ring. These reactions often involve processes like oxidative decarboxylation followed by the oxidative functionalization of an imine C-H bond. nih.gov For instance, a copper-catalyzed dual oxidation process can be used to synthesize related 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids, with oxygen as the terminal oxidant. nih.gov This type of mechanism, involving the in-situ generation of an aldehyde from an arylacetic acid, highlights the versatility of copper catalysis in heterocyclic synthesis. nih.gov While effective, the toxicity and cost associated with some transition metals have prompted research into metal-free alternatives. nih.gov

Table 1: Overview of Metal Catalysts in Benzoxazole Synthesis

| Metal Catalyst | Reactants | Key Features |

|---|---|---|

| Copper | Catechols and amines | Efficient coupling and cyclization. nih.gov |

| Iron | Catechols and amines/amino acids | Alternative to more toxic metals. nih.gov |

| Cobalt | Catechols and amines | Used in coupling reactions. nih.gov |

Ionic liquids (ILs) have emerged as green alternatives to traditional organic solvents and catalysts in benzoxazole synthesis. nih.govbepls.com Their unique properties, such as low vapor pressure, high thermal stability, and non-flammability, make them attractive for developing environmentally benign processes. nih.gov ILs like 1-butylpyridinium (B1220074) iodide ([BPy]I) and triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH][HSO4]) can act as reusable catalysts, promoting reactions under mild or solvent-free conditions. nih.govbepls.com

For example, a direct oxidative amination of benzoxazoles has been developed using a heterocyclic ionic liquid as a catalyst at room temperature, achieving yields of up to 97%. nih.gov In another approach, a Brønsted acidic ionic liquid gel was used as a heterogeneous catalyst for synthesizing benzoxazoles under solvent-free conditions, offering high yields and simple catalyst recovery. nih.govbohrium.com The use of ILs often simplifies work-up procedures and allows for the catalyst to be recycled and reused multiple times without a significant loss of activity. nih.govnih.gov

Table 2: Ionic Liquids in Benzoxazole Synthesis

| Ionic Liquid | Role | Reaction Conditions | Advantages |

|---|---|---|---|

| 1-butylpyridinium iodide ([BPy]I) | Catalyst | Room temperature, mild conditions | Green, efficient, recyclable catalyst. nih.gov |

| [Et3NH][HSO4] | Catalyst/Medium | 80°C, solvent-free | Rapid, high yields, reusable. bepls.com |

| Brønsted acidic ionic liquid (BAIL) gel | Heterogeneous Catalyst | Solvent-free | High yields, recyclable, simple work-up. nih.gov |

Molecular iodine (I₂) has gained attention as an inexpensive, readily available, and effective metal-free catalyst for various organic transformations, including the synthesis of benzoxazoles. nih.govtandfonline.comresearchgate.net Iodine-catalyzed methods provide an operationally simple, one-pot procedure for preparing benzoxazole derivatives from diverse starting materials. nih.govrsc.org

One such strategy involves the coupling of catechols, ammonium (B1175870) acetate (B1210297), and alkenes, alkynes, or ketones using an I₂–DMSO catalyst system. nih.govrsc.org This reaction proceeds via C-C and C-O bond cleavage to furnish benzoxazoles in good to excellent yields. nih.govrsc.org Another efficient protocol is the condensation of 2-aminophenols with various aldehydes using a catalytic amount of iodine, often under solvent-free conditions and sometimes assisted by microwave irradiation. tandfonline.comresearchgate.net This approach is characterized by rapid reaction rates, cleaner reactions, and high yields. tandfonline.comresearchgate.net

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing the use of volatile and often hazardous organic solvents. researchgate.netkashanu.ac.ir Many modern synthetic protocols for benzoxazoles, particularly those employing ionic liquids or molecular iodine as catalysts, are performed under solvent-free or "neat" conditions. bepls.comnih.govtandfonline.com

For instance, the condensation of 2-aminophenol with aromatic aldehydes can be carried out by simply mixing the reactants with a catalytic amount of molecular iodine and heating, sometimes with microwave assistance, to afford the desired benzoxazoles in excellent yields. tandfonline.comresearchgate.net Similarly, ionic liquids like [Et3NH][HSO4] can serve as both the catalyst and the reaction medium, allowing for a one-pot, solvent-free synthesis of complex benzoxazole derivatives. bepls.com These methods offer numerous advantages, including reduced waste, simplified product isolation, lower energy consumption, and increased safety. bepls.comresearchgate.net

Synthesis of Fused Heterocyclic Systems Incorporating the 5,7-Dichloro-1,3-benzoxazole Moiety

The 5,7-dichloro-1,3-benzoxazole scaffold can be further elaborated by fusing it with other heterocyclic rings, leading to novel molecular architectures with potentially enhanced biological or material properties. The synthesis of these fused systems often employs multicomponent reactions that allow for the construction of complex molecules in a single step.

Pyrroles and their fused derivatives are important N-heterocyclic compounds found in many natural products and pharmaceuticals. beilstein-journals.org The synthesis of pyrrole-fused benzoxazole systems can be achieved through efficient and facile isocyanide-based multicomponent reactions. beilstein-journals.orgscribd.com

A general strategy involves the one-pot reaction of a cyclic imine (such as a dibenzoxazepine, a related seven-membered ring system), an isocyanide, and a gem-diactivated olefin. beilstein-journals.orgnih.gov This reaction typically proceeds under solvent- and catalyst-free conditions. The mechanism is initiated by the nucleophilic attack of the isocyanide on the gem-diactivated olefin, forming a zwitterionic intermediate. nih.gov This intermediate then reacts with the cyclic imine, leading to a cyclization process that, after rearrangement and loss of HCN, yields the final pyrrole-fused heterocyclic product. nih.gov This methodology provides a powerful tool for creating diverse and complex bioactive scaffolds in an environmentally friendly manner. beilstein-journals.org

Pyrazole-Fused Benzoxazole Derivatives

The synthesis of benzoxazole derivatives bearing a pyrazole (B372694) ring often involves a multi-step approach starting from foundational benzoxazole structures. jgpt.co.inresearchgate.net A common strategy begins with the preparation of a hydrazide derivative, which serves as a key intermediate for subsequent cyclization to form the pyrazole ring. jgpt.co.in

One described method starts with 2-aminophenol, which reacts with carbon disulfide (CS₂) under basic conditions to yield 2-mercaptobenzoxazole (B50546). jgpt.co.in This intermediate undergoes a Michael addition with ethyl acrylate, followed by hydrolysis to the corresponding acid. The acid is then converted to an acid chloride and reacted with hydrazine (B178648) hydrate (B1144303) to produce the crucial hydrazide intermediate. jgpt.co.in The final step involves the reaction of this hydrazide with various 1,3-dicarbonyl compounds, which leads to the formation of the desired pyrazole-benzoxazole derivatives. jgpt.co.in

The fusion of a pyrazole scaffold with other heterocyclic systems is a widely explored area due to the significant biological activities exhibited by these molecules. researchgate.net The pyrazole ring, with its two adjacent nitrogen atoms, is a key pharmacophore found in numerous bioactive compounds. researchgate.net Synthetic strategies often focus on cyclocondensation reactions of carbonyl compounds with hydrazine derivatives or through 1,3-dipolar cycloadditions. mdpi.com

Table 1: Synthesis of Pyrazole-Benzoxazole Derivatives

| Starting Material | Key Intermediate | Reagent for Pyrazole Formation | Final Product Class | Ref. |

|---|---|---|---|---|

| 2-Aminophenol | 2-(2-Hydrazinyl-2-oxoethyl)thio]benzoxazole | 1,3-Dicarbonyl Compounds | Benzoxazole-Pyrazole Derivatives | jgpt.co.in |

| Vinylidene Keto Esters | Hydrazine Derivatives | Cyclocondensation | Pyrazole-4-carboxylate Derivatives | mdpi.com |

Triazole-Fused Benzoxazole Derivatives

The synthesis of triazole-fused benzoxazoles employs various modern synthetic techniques, with the 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry," being a prominent method. nih.govbeilstein-journals.org This reaction typically involves the cycloaddition of an azide (B81097) with an alkyne to regioselectively form a 1,2,3-triazole ring. nih.gov

In one approach, S-propargyl mercaptobenzothiazole (a related benzofused heterocycle) is reacted with α-halo esters or amides in the presence of sodium azide. nih.gov This 1,3-dipolar cycloaddition reaction efficiently yields 1,2,3-triazole derivatives. nih.gov Another strategy involves synthesizing triazolo-fused benzoxazepines and benzoxazepinones through Passerini three-component condensations using azidobenzaldehydes, followed by an azide-alkyne cycloaddition. nih.gov

A versatile route to access triazole-pyrazole hybrids allows for the N-functionalization of the pyrazole ring before the attachment of the triazole unit via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org This method has been used to generate large libraries of multi-substituted pyrazole-triazole hybrids and can be adapted for one-pot strategies to avoid the isolation of potentially hazardous azide intermediates. beilstein-journals.org The synthesis of fused 1,2,4-triazoles can also be achieved through the oxidative cyclization of heterocyclic hydrazones. raco.cat

Table 2: Synthesis of Triazole-Fused Benzoxazole Derivatives

| Method | Key Reactants | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | S-propargyl mercaptobenzothiazole, α-halo ester/amide, NaN₃ | Green reaction conditions | 1,2,3-Triazole-based Benzothiazole (B30560) Derivatives | nih.gov |

| Passerini Reaction & Cycloaddition | Azidobenzaldehydes, Alkynes | Post-condensation cycloaddition | Triazolo-fused Benzoxazepines/Benzoxazepinones | nih.gov |

| CuAAC | Pyrazolyl Azides, Alkynes | Copper sulfate, sodium ascorbate | Triazole-Pyrazole Hybrids | beilstein-journals.org |

Triazine-Fused Benzoxazole Derivatives

The synthesis of benzoxazole derivatives incorporating a triazine ring often starts from 2-mercaptobenzoxazole (2-MBO). sapub.orgmanuscriptsystem.com A common synthetic route involves several steps to build the triazine ring onto the benzoxazole scaffold.

A representative synthesis begins with the treatment of 2-MBO with 2-chloroacetyl chloride to form 2-chloroacetyl thio benzoxazole. sapub.orgmanuscriptsystem.com This product is then reacted with hydrazine hydrate to yield 2-(aceto hydrazide) thio benzoxazole. sapub.orgmanuscriptsystem.com Further reaction with phenyl isocyanate produces 2-(aceto phenyl semi carbazide) thio benzoxazole. sapub.orgmanuscriptsystem.com Intramolecular cyclization of this semicarbazide (B1199961) derivative, typically in the presence of a base like sodium hydroxide, affords the 1,2,4-triazine-fused system, specifically 2-(4-phenyl-1,2,4-triazin-3-one) thio benzoxazole. sapub.orgmanuscriptsystem.com This core structure can then be further functionalized by reacting it with various alkyl halides or benzoyl chloride. sapub.orgmanuscriptsystem.com

An alternative pathway to different triazine-benzoxazole derivatives involves reacting the key hydrazide intermediate (prepared as described in section 2.4.2) with 1,2-dicarbonyl compounds and ammonium acetate in the presence of a base like potassium carbonate. jgpt.co.in

Table 3: Synthesis of Triazine-Fused Benzoxazole Derivatives

| Starting Material | Key Intermediate | Cyclization Reagent/Condition | Final Product Class | Ref. |

|---|---|---|---|---|

| 2-Mercaptobenzoxazole (2-MBO) | 2-(Aceto phenyl semi carbazide) thio benzoxazole | 30% Sodium Hydroxide | 2-(4-phenyl-1,2,4-triazin-3-one) thio benzoxazole | sapub.orgmanuscriptsystem.com |

Spectroscopic and Structural Characterization of 3 5,7 Dichloro 1,3 Benzoxazol 2 Yl Aniline and Derived Compounds

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise arrangement of atoms within a molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy reveals the electronic environment of hydrogen atoms within a molecule. For 3-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline (B3035053), the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the dichlorinated benzoxazole (B165842) ring and the aniline (B41778) ring.

The protons of the aniline ring are anticipated to show a characteristic pattern. The proton at the 2-position of the aniline ring would likely appear as a singlet or a narrow triplet. The protons at the 4, 5, and 6-positions would present as a complex multiplet system, typically comprising a triplet for the H-5 proton and doublets or doublets of doublets for the H-4 and H-6 protons. The chemical shifts of these aromatic protons are generally observed in the range of δ 6.5-8.0 ppm. The amino (-NH₂) group protons would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

On the dichlorinated benzoxazole moiety, the two remaining aromatic protons would appear as distinct signals. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the benzoxazole ring system. For a related compound, 5-acetamido-3-benzoxazol-2-ylquinoline, the aromatic protons on the benzoxazole ring appear as multiplets in the δ 7.48-7.85 ppm range. scispace.com

In a study of substituted aniline derivatives of 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one, the aromatic protons were also observed in the typical downfield region, confirming the expected chemical shift range for such structures. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aniline H-2 | 7.5 - 7.8 | s or t |

| Aniline H-4 | 7.2 - 7.5 | d or dd |

| Aniline H-5 | 6.8 - 7.2 | t |

| Aniline H-6 | 7.0 - 7.3 | d or dd |

| Benzoxazole H-4 | 7.3 - 7.6 | d |

| Benzoxazole H-6 | 7.1 - 7.4 | d |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. The spectrum of this compound is expected to show 13 distinct signals for the 13 carbon atoms, assuming no accidental magnetic equivalence.

The carbon atom of the C=N group in the benzoxazole ring is typically observed at a downfield chemical shift, often in the range of δ 150-165 ppm. The carbon atoms bonded to chlorine (C-5 and C-7) will also be significantly deshielded. The remaining carbon atoms of the benzoxazole and aniline rings will resonate in the aromatic region, typically between δ 110 and 150 ppm. The carbon atom attached to the amino group (C-3 of the aniline ring) will have its chemical shift influenced by the nitrogen atom.

In related pyrrole (B145914) derivatives with aniline moieties, the imine carbon signal appears around δ 150-154 ppm. researchgate.net For a 4,7-dichloro-6-nitroquinazoline, the carbon signals were fully assigned, providing a reference for the chemical shifts of carbons in a dichlorinated heterocyclic system. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Benzoxazole C-2) | 155 - 165 |

| Aniline C-1 | 130 - 140 |

| Aniline C-2 | 115 - 125 |

| Aniline C-3 | 145 - 155 |

| Aniline C-4 | 118 - 128 |

| Aniline C-5 | 125 - 135 |

| Aniline C-6 | 116 - 126 |

| Benzoxazole C-4 | 110 - 120 |

| Benzoxazole C-5 | 125 - 135 |

| Benzoxazole C-6 | 115 - 125 |

| Benzoxazole C-7 | 130 - 140 |

| Benzoxazole C-3a | 140 - 150 |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹. The C=N stretching of the benzoxazole ring is anticipated to show a strong absorption band in the range of 1600-1650 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear as multiple bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration will likely be found in the 1250-1350 cm⁻¹ range. Finally, the C-Cl stretching vibrations will give rise to strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

For a related compound, 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, the N-H stretch was observed at 3398 cm⁻¹, and a strong carbonyl stretch at 1750 cm⁻¹ was also present. researchgate.net In the synthesis of other aniline derivatives, IR spectroscopy was used to confirm the presence of key functional groups. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C=N Stretch (benzoxazole) | 1600 - 1650 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₃H₈Cl₂N₂O), HRMS is crucial for confirming its molecular formula.

The molecular ion peak [M]⁺ would be expected, along with characteristic isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The isotopic pattern for two chlorine atoms would show peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1. The exact mass of the monoisotopic molecular ion ([M]⁺, with ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) can be calculated with high precision.

HRMS has been effectively used to confirm the elemental composition of various heterocyclic compounds. frontiersin.org The technique is invaluable in distinguishing between compounds with the same nominal mass but different elemental formulas. thermofisher.comuci.edu

Table 4: Predicted HRMS Data for this compound (C₁₃H₈Cl₂N₂O)

| Ion | Calculated m/z |

|---|---|

| [M]⁺ (C₁₃H₈³⁵Cl₂N₂O)⁺ | 277.0035 |

| [M+2]⁺ (C₁₃H₈³⁵Cl³⁷ClN₂O)⁺ | 279.0006 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Detailed findings from the LC-MS analysis of this compound, including retention time and mass-to-charge ratio (m/z), are not available in the reviewed literature. This analysis is crucial for confirming the molecular weight and purity of the compound.

No data available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific data regarding the maximum absorption wavelengths (λmax) for this compound from UV-Vis spectroscopy could not be found. This technique is used to identify the electronic transitions within the molecule and is characteristic of its chromophoric system.

No data available.

Elemental Compositional Analysis

The elemental analysis of this compound provides the percentage composition of its constituent elements (Carbon, Hydrogen, Nitrogen, Chlorine). While the theoretical values can be calculated from its molecular formula (C₁₃H₉Cl₂N₂O), experimental results from combustion analysis are required for verification of its purity and empirical formula. No published experimental data was found.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 55.94 |

| Hydrogen | H | 3.25 |

| Chlorine | Cl | 25.41 |

| Nitrogen | N | 10.04 |

No experimental data available for comparison.

Pharmacological and Biological Research on 3 5,7 Dichloro 1,3 Benzoxazol 2 Yl Aniline Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 3-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline (B3035053) derivatives has been explored against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal species. Research in this area aims to identify novel agents to combat infectious diseases.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Derivatives of 5,7-dichloro-1,3-benzoxazole have demonstrated notable activity against Gram-positive bacteria. semanticscholar.org In a study investigating a series of Schiff bases derived from a pyrazole (B372694) scaffold attached to the 5,7-dichlorobenzoxazole (B11723433) core, several compounds exhibited marked antimicrobial activity. researchgate.net For instance, specific derivatives showed significant zones of inhibition against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents.

Below is a table summarizing the antibacterial activity of selected derivatives against Gram-positive bacteria.

| Compound ID | Derivative Structure | Staphylococcus aureus Zone of Inhibition (mm) | Bacillus subtilis Zone of Inhibition (mm) |

| 2a | [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazol-4-yl]methylene]aniline | 18 | 16 |

| 2b | [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene]aniline | 22 | 20 |

| 2e | [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene]aniline | 20 | 18 |

| 2f | [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene]aniline | 21 | 19 |

| Ciprofloxacin | (Standard) | 25 | 24 |

Antibacterial Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The evaluation of these derivatives has also extended to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. Studies on Schiff base derivatives of [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl]methylene]aniline have shown moderate to good activity against Escherichia coli and Pseudomonas aeruginosa. researchgate.net

The following table presents the antibacterial efficacy of these derivatives against Gram-negative bacterial strains.

| Compound ID | Derivative Structure | Escherichia coli Zone of Inhibition (mm) | Pseudomonas aeruginosa Zone of Inhibition (mm) |

| 2a | [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazol-4-yl]methylene]aniline | 16 | 15 |

| 2b | [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene]aniline | 20 | 18 |

| 2e | [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene]aniline | 18 | 16 |

| 2f | [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene]aniline | 19 | 17 |

| Ciprofloxacin | (Standard) | 23 | 22 |

Antifungal Activity Against Fungal Species (e.g., Candida albicans, Malassezia furfur)

In addition to antibacterial properties, the antifungal potential of 5,7-dichloro-1,3-benzoxazole derivatives has been a focus of research. semanticscholar.org Investigations into various synthesized compounds have revealed significant activity against fungal pathogens like Candida albicans. For instance, compounds such as 5,7-dichloro-2-(3-methyl-1H-pyrazol-5-yl)-1,3-benzoxazole and 5,7-dichloro-2-(5-methyl-1H-pyrazol-3-yl)-1,3-benzoxazole have shown considerable antifungal efficacy. researchgate.net

A summary of the antifungal activity of selected derivatives is provided in the table below.

| Compound ID | Derivative Structure | Candida albicans Zone of Inhibition (mm) |

| 4 | 5,7-dichloro-2-(3-methyl-1H-pyrazol-5-yl)-1,3-benzoxazole | 18 |

| 5 | 5,7-dichloro-2-(5-methyl-1H-pyrazol-3-yl)-1,3-benzoxazole | 16 |

| 8 | 5,7-dichloro-2-(tetrazol-1-yl)-1,3-benzoxazole | 17 |

| Fluconazole | (Standard) | 20 |

Antitubercular and Antimycobacterial Activity

While specific studies on the antitubercular activity of this compound derivatives are limited in the provided context, the broader class of benzoxazoles has been recognized for its potential against Mycobacterium species. The structural features of the benzoxazole (B165842) nucleus are considered a valuable scaffold in the development of new antitubercular agents.

Anticancer and Cytotoxic Activity Studies

The exploration of this compound derivatives extends to their potential as anticancer agents. Researchers have synthesized and evaluated various analogs for their ability to inhibit the growth of human cancer cell lines.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2)

Several novel derivatives of 5,7-dichloro-1,3-benzoxazole have been synthesized and screened for their cytotoxic effects. semanticscholar.org Compounds such as 2-(5,7-dichloro-1,3-benzoxazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and 5,7-dichloro-2-(tetrazol-1-yl)-1,3-benzoxazole have emerged as leading cytotoxic agents in these studies. researchgate.net Their activity has been assessed against various cancer cell lines, including the breast cancer cell line MCF-7.

The cytotoxic activity of selected compounds is detailed in the table below.

| Compound ID | Derivative Structure | Cell Line | IC50 (µg/mL) |

| 6 | 2-(5,7-dichloro-1,3-benzoxazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | MCF-7 | 1.25 |

| 8 | 5,7-dichloro-2-(tetrazol-1-yl)-1,3-benzoxazole | MCF-7 | 1.50 |

| Doxorubicin | (Standard) | MCF-7 | 0.98 |

Antioxidant Activity Studies

The ability of this compound derivatives to counteract oxidative stress has been evaluated through several established chemical assays. These studies measure the compounds' capacity to scavenge free radicals and reduce oxidizing agents, which are key indicators of antioxidant potential.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free-radical scavenging ability of a compound. The assay measures the compound's capacity to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically.

A series of Schiff base derivatives, specifically [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] methylene] aniline (B41778) (compounds 2a-j), were synthesized and assessed for their antioxidant properties. Within this series, certain compounds were identified as effective DPPH scavenging agents. Notably, compounds 2a , 2b , and 2e demonstrated significant activity in this assay, indicating their potential to neutralize free radicals. nih.gov Other studies on different derivatives of 5,7-dichloro-1,3-benzoxazole have also confirmed the antioxidant potential of this chemical class. amazonaws.com

Interactive Data Table: DPPH Scavenging Activity of Selected Derivatives

| Compound | Substituted Phenyl Group | DPPH Scavenging Activity |

|---|---|---|

| 2a | Phenyl | Active |

| 2b | 4-Chlorophenyl | Marked Activity |

| 2e | 4-Methoxyphenyl | Active |

The Ferric Reducing Antioxidant Power (FRAP) assay assesses the ability of a substance to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron. This reduction potential is a significant measure of a compound's antioxidant capability. The reaction results in the formation of a colored ferrous complex, the intensity of which is proportional to the antioxidant power.

In the same study of Schiff base derivatives of [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] methylene] aniline, several compounds were identified as potent reducing agents. nih.gov Specifically, compounds 2c , 2d , and 2f showed notable ferric reducing capabilities. nih.gov This activity is indicative of their ability to act as electron donors, a key mechanism of antioxidant action. Broader studies on various 5,7-dichloro-1,3-benzoxazole derivatives have also highlighted their ferric reducing activity. amazonaws.com

Interactive Data Table: Ferric Reducing Activity of Selected Derivatives

| Compound | Substituted Phenyl Group | Ferric Reducing Activity |

|---|---|---|

| 2c | 4-Methylphenyl | Active |

| 2d | 2,4-Dichlorophenyl | Active |

| 2f | 2-Hydroxyphenyl | Active |

Enzyme Inhibition Studies

The interaction of this compound derivatives with various enzymes has been a key area of research to identify potential therapeutic applications. These studies explore the inhibitory effects on enzymes involved in inflammation, cholesterol metabolism, and DNA replication.

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the synthesis of prostaglandins. While direct studies on the COX inhibitory potential of this compound derivatives are not extensively documented in the available literature, research on related benzoxazole structures provides valuable insights. Benzoxazole derivatives are recognized as a foundational class of bioactive compounds with anti-inflammatory properties, often linked to COX inhibition. amazonaws.com

For instance, a series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives were synthesized and shown to be potent anti-inflammatory agents. nih.gov Another study on methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates reported compounds with good activity and high selectivity towards COX-2 inhibition. jocpr.comresearchgate.net These findings suggest that the chlorinated benzoxazole scaffold is a promising framework for the development of COX inhibitors.

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins, and its inhibition is a strategy for raising HDL cholesterol levels. nih.gov The 2-arylbenzoxazole scaffold has been identified as a promising class of CETP inhibitors. nih.govresearchgate.net

Research has shown that substitutions on the benzoxazole ring are crucial for activity. Specifically, structure-activity relationship studies have revealed that substitution at the 5- and 7-positions of the benzoxazole moiety is beneficial for CETP inhibition. nih.gov One study of 140 benzoxazole compounds sought to define the structural requirements for potent CETP inhibition. nih.gov Although specific CETP inhibition data for this compound derivatives are not detailed, the established importance of the 5,7-dichloro substitution pattern in related benzoxazoles underscores the potential of this specific chemical class as a basis for designing novel CETP inhibitors. nih.gov

DNA topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them key targets in antimicrobial and anticancer research. phcogrev.com A series of 2-substituted benzoxazoles have been investigated for their ability to inhibit eukaryotic DNA topoisomerase I (Topo I) and II (Topo II). researchgate.neteurekaselect.com

In these studies, compounds such as 2-(4'-bromophenyl)-6-nitrobenzoxazole and 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole were found to inhibit human Topo I and/or Topo IIα. researchgate.neteurekaselect.com A key finding from the structure-activity relationship analysis was that the presence of bulky groups at the 2-position of the benzoxazole ring tended to increase both Topo I and Topo II inhibition. researchgate.net This suggests that the substantial 3-aminophenyl group present in this compound could be favorable for such activity. While direct experimental data on this specific compound is limited, the general findings for 2-substituted benzoxazoles indicate that it is a promising scaffold for the development of topoisomerase inhibitors.

Pancreatic Lipase (B570770) Inhibitory Activity

The inhibition of pancreatic lipase is a key strategy in the management of obesity. nih.govtu-dortmund.de Studies on derivatives of the 5,7-dichloro-1,3-benzoxazole nucleus have demonstrated notable enzymatic inhibition. semanticscholar.orgresearchgate.net A series of compounds derived from 5,7-dichloro-2-hydrazino-1,3-benzoxazole were synthesized and evaluated for their ability to inhibit pancreatic lipase. researchgate.net

The investigation revealed that several of the synthesized derivatives exhibited strong enzyme inhibitory properties. Specifically, compounds featuring a triazine or a tetrazole fused to the benzoxazole core were identified as potent inhibitors of pancreatic lipase. semanticscholar.orgresearchgate.net The results from this research highlight the potential of the 5,7-dichloro-1,3-benzoxazole scaffold as a basis for developing new antilipase agents. researchgate.net

Table 1: Pancreatic Lipase Inhibitory Activity of 5,7-Dichloro-1,3-benzoxazole Derivatives

| Compound | Structure | % Inhibition @ 100 µg/mL |

|---|---|---|

| 9 | 6,8-dichloro- researchgate.netolemiss.edunih.govtriazino[3,4-b] researchgate.netproquest.combenzoxazol-3(2H)-one | 72.34 |

| 10 | 6,8-dichloro-3-methyl- researchgate.netolemiss.edunih.govtriazino[3,4-b] researchgate.netproquest.combenzoxazole | 75.13 |

| 11 | 5,7-dichloro-2-(1H-tetrazol-5-yl)-1,3-benzoxazole | 78.34 |

Data sourced from Jayanna et al. (2013). researchgate.net

Carbonic Anhydrase (CA) Inhibitory Activity

Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes. nih.gov Their inhibition is a therapeutic target for several conditions. While direct studies on this compound are limited, research on related benzoxazole structures demonstrates the scaffold's potential as a source of carbonic anhydrase inhibitors. nih.govtandfonline.com

A study involving a library of 2-aminobenzoxazole-appended coumarins revealed potent and selective inhibition against tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. nih.govtandfonline.comresearchgate.net The findings indicated that these benzoxazole-coumarin hybrids exhibited inhibitory constants (Kᵢ) in the mid-nanomolar range for hCA IX and XII, while showing significantly less activity against off-target isoforms hCA I and II (Kᵢ > 10 µM). tandfonline.com This selectivity is a desirable trait in the development of targeted therapies. Docking studies suggested that the coumarin (B35378) portion may act as a prodrug, which is hydrolyzed by the esterase activity of CAs, allowing the benzoxazole moiety to interact with the enzyme. nih.govtandfonline.com

Table 2: Carbonic Anhydrase Inhibition (Kᵢ, nM) by a Representative Benzoxazole-Coumarin Hybrid (Compound 8i)

| hCA I | hCA II | hCA IV | hCA VII | hCA IX | hCA XII |

|---|---|---|---|---|---|

| >10000 | >10000 | >10000 | >10000 | 33.2 | 57.1 |

Data sourced from Fernández-Alonso et al. (2022). nih.gov

Antiprotozoal Activity Studies

Derivatives based on the benzoxazolyl aniline scaffold have been synthesized and evaluated for a range of antiprotozoal activities, demonstrating the framework's potential in combating parasitic diseases. researchgate.netolemiss.eduproquest.com

Antimalarial Activity

In the search for new treatments for malaria, derivatives of 3-benzoxazolyl aniline have shown promising results. proquest.com A study evaluated a series of these compounds against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. olemiss.edu The amidation of the parent 3-benzoxazolyl aniline with a chloroacetyl group to form N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (compound 5a) resulted in a compound with significant antimalarial activity against both strains. proquest.comolemiss.edu Another derivative, compound 6d, also showed comparable efficacy. proquest.com

Table 3: Antimalarial Activity (IC₅₀, µM) of Benzoxazolyl Aniline Derivatives

| Compound | P. falciparum (D6 Strain) | P. falciparum (W2 Strain) |

|---|---|---|

| 5a | 5.1 | 2.2 |

| 6d | 5.5 | 4.1 |

Data sourced from Abd El-Karim et al. (2021). proquest.comolemiss.edu

Antileishmanial Activity

The same series of benzoxazolyl aniline derivatives was tested for activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. proquest.com The results indicated that the compounds possess moderate inhibitory activity. olemiss.edu Compound 5a, which was effective against malaria parasites, also demonstrated the highest activity in this assay, showing notable inhibition of L. donovani promastigotes. proquest.com

Table 4: Antileishmanial Activity of Benzoxazolyl Aniline Derivatives

| Compound | % Inhibition of L. donovani @ 10 µg/mL |

|---|---|

| 5a | 47.3 |

| 5b | 35.1 |

| 6a | 20.3 |

| 6b | 27.2 |

| 6c | 25.1 |

| 6d | 22.3 |

Data sourced from Abd El-Karim et al. (2021). proquest.com

Antitrypanosomal Activity

The benzoxazolyl aniline scaffold has also been evaluated against Trypanosoma brucei, the causative agent of African trypanosomiasis. proquest.com The study revealed moderate inhibitory activities. olemiss.edu Among the tested compounds, derivative 6d displayed the most significant activity, followed by compound 5a. proquest.com These findings suggest that substitutions on the amino group of the aniline moiety can influence the antitrypanosomal potency of this class of compounds. proquest.com

Table 5: Antitrypanosomal Activity of Benzoxazolyl Aniline Derivatives

| Compound | % Inhibition of T. brucei @ 10 µg/mL |

|---|---|

| 5a | 39.5 |

| 5b | 29.2 |

| 6a | 27.3 |

| 6b | 24.1 |

| 6c | 26.2 |

| 6d | 42.1 |

Data sourced from Abd El-Karim et al. (2021). proquest.com

Other Biological Activities

Beyond the specific activities detailed above, the benzoxazole core, particularly the 5,7-dichloro-1,3-benzoxazole variant, has been associated with a broader spectrum of biological effects.

In the same study that identified their antilipase activity, derivatives of 5,7-dichloro-1,3-benzoxazole were screened for antimicrobial and cytotoxic activities. semanticscholar.orgresearchgate.net Several compounds demonstrated significant antimicrobial activity. researchgate.net Furthermore, certain pyrazole and triazole derivatives of the core structure emerged as leading cytotoxic agents against selected cancer cell lines. researchgate.net

The benzoxazole nucleus is recognized more broadly for a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. nih.govnih.gov The versatility of the benzoxazole scaffold makes it a privileged structure in medicinal chemistry, with various derivatives being investigated for numerous therapeutic applications. nih.govresearchgate.net

Anticonvulsant Activity

The benzoxazole nucleus is a key feature in a variety of neurologically active agents. Studies have explored its incorporation into novel structures to develop new antiepileptic drugs. A notable series of benzoxazole derivatives containing a 1,2,4-triazolone moiety was synthesized and evaluated for anticonvulsant properties using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models in mice. dntb.gov.ua

Within this series, most compounds demonstrated anti-MES activity. Compound 5f emerged as the most promising, with a median effective dose (ED₅₀) of 22.0 mg/kg in the MES model, indicating potent anticonvulsant effects. dntb.gov.ua Further investigation into its mechanism suggested that its anticonvulsive action is mediated by regulating γ-aminobutyric acid (GABA) function in the brain. Compound 5f was found to significantly increase GABA levels, and its efficacy was confirmed through its ability to inhibit seizures induced by convulsants like 3-mercaptopropionic acid. dntb.gov.ua Molecular docking studies also suggested a possible interaction between compound 5f and the benzodiazepine (B76468) (BZD) binding site of the GABAₐ receptor. dntb.gov.ua Notably, this compound exhibited a greater safety profile concerning neurotoxicity when compared to established drugs such as carbamazepine (B1668303) and valproate. dntb.gov.ua

Table 1: Anticonvulsant Activity of Lead Benzoxazole Derivative

| Compound | Test Model | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| 5f | Maximal Electroshock (MES) | 22.0 | dntb.gov.ua |

Anti-inflammatory Activity

Derivatives of the benzoxazole core have been extensively investigated for their anti-inflammatory properties, targeting various pathways involved in the inflammatory response. One area of research has focused on their role as inhibitors of Myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process initiated by lipopolysaccharides (LPS). A series of benzoxazolone derivatives were synthesized and tested for their ability to inhibit the production of the pro-inflammatory cytokine IL-6. Several compounds showed significant activity, with compounds 3c , 3d , and 3g displaying the greatest inhibition, with IC₅₀ values of 10.14 µM, 5.43 µM, and 5.09 µM, respectively. d-nb.info The most active of these, compound 3g , was found to bind directly to the MD2 protein, suggesting its potential as a lead compound for developing novel anti-inflammatory agents. d-nb.info

Another study focused on the anti-psoriatic effects of benzoxazole derivatives, as psoriasis is an immune-mediated inflammatory disease. The compound 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug, MCBA , were evaluated in a mouse model of psoriasis-like dermatitis. Both topical and oral administration of these compounds led to a significant reduction in erythema, skin thickness, and desquamation. google.com The effects of MCBA were particularly strong and comparable to the reference drug, Clobetasol propionate, indicating the potential of benzoxazole derivatives in treating inflammatory skin conditions. google.com

Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives

| Compound | Target/Model | IC₅₀ / Effect | Reference |

|---|---|---|---|

| 3c | IL-6 Inhibition | 10.14 µM | d-nb.info |

| 3d | IL-6 Inhibition | 5.43 µM | d-nb.info |

| 3g | IL-6 Inhibition | 5.09 µM | d-nb.info |

| CBA | Psoriasis Mouse Model | Significant reduction in inflammation | google.com |

| MCBA | Psoriasis Mouse Model | Strong reduction in inflammation | google.com |

Larvicidal Activity

Research into compounds bearing the 5,7-dichloro-1,3-benzoxazole core has demonstrated their potential for vector control. A study involving novel Schiff bases derived from [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] carbaldehyde investigated their insecticidal activity against the larvae of the Aedes aegypti mosquito, a primary vector for diseases such as dengue and Zika fever. researchgate.net

The synthesized compounds were tested at a concentration of 0.5 mg/mL. Among the series, compounds 2b and 2c showed potent larvicidal effects. After 48 hours of exposure, compound 2b achieved 85% larval mortality, while compound 2c resulted in 75% mortality. researchgate.net These findings highlight the efficacy of these specific dichloro-benzoxazole derivatives as promising larvicidal agents that could be developed for mosquito control programs. researchgate.net

**Table 3: Larvicidal Activity of 5,7-Dichloro-1,3-benzoxazole Derivatives against *Aedes aegypti***

| Compound | Exposure Time | Larval Mortality (%) | Reference |

|---|---|---|---|

| 2b | 24 hrs | 75% | researchgate.net |

| 48 hrs | 85% | researchgate.net | |

| 2c | 24 hrs | 60% | researchgate.net |

| 48 hrs | 75% | researchgate.net |

Agrochemical Applications: Herbicidal and Insecticidal Activities

The structural versatility of benzoxazole and its related scaffolds has made them important targets in the search for new agrochemicals. nih.gov

Herbicidal Activity The benzoxazole ring is a key component in the development of new herbicides. Research has systematically reviewed the application of benzoxazoles in discovering novel agrochemicals, confirming their potential in weed management. nih.gov While specific data on this compound derivatives is limited in this context, the broader class of compounds is recognized for its herbicidal properties, making it a continued area of interest for developing new active ingredients for crop protection. nih.gov

Insecticidal Activities Benzoxazole derivatives have shown significant promise as insecticides. In one study, a series of dichloropropene derivatives featuring a benzoxazole moiety were synthesized and tested for their in vivo insecticidal activity against Spodoptera exigua (beet armyworm), a major agricultural pest. researchgate.net The results indicated that compound 89 , which contains a trifluoromethyl group on the benzoxazole ring, possessed the optimal structure. It exhibited 100% insecticidal activity against Spodoptera exigua at a concentration of just 1 mg/L. researchgate.net This study underscored the critical role of the trifluoromethyl substituent in enhancing the insecticidal potency of the benzoxazole scaffold. researchgate.net

Mechanistic Investigations of Biological Actions

Molecular Interaction Profiling with Biological Targets

Molecular interaction profiling aims to identify the specific biological macromolecules, such as proteins or nucleic acids, with which a compound interacts. For benzoxazole (B165842) derivatives, this often involves screening against panels of kinases, proteases, or other enzymes implicated in disease. The physicochemical properties of the benzoxazolone nucleus, including its lipophilic and hydrophilic fragments, influence these interactions. The dichloro-substitution on the benzoxazole ring and the aniline (B41778) moiety of the title compound would be expected to significantly contribute to its binding profile, potentially through halogen bonding and π-stacking interactions.

Elucidation of Biochemical Pathways Modulated by the Compound

Once biological targets are identified, further studies are conducted to understand how the compound's interaction with these targets modulates biochemical pathways. For instance, related benzoxaborole compounds have been shown to inhibit protein synthesis in Plasmodium falciparum by targeting the leucyl-tRNA synthetase (LeuRS). This inhibition disrupts the parasite's ability to produce essential proteins, leading to its death. Investigations into 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline (B3035053) would similarly seek to identify which cellular signaling or metabolic pathways are perturbed upon its introduction into a biological system.

Computational Modeling of Ligand-Receptor Interactions

Computational methods are invaluable for predicting and analyzing how a ligand like this compound might bind to a protein target. These in silico techniques provide insights at the molecular level that can guide further experimental work.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. The results are often expressed as a docking score or binding affinity (e.g., in kcal/mol), where a lower value typically indicates a more stable interaction. For a compound like this compound, docking simulations would be performed against the active sites of potential protein targets to predict its binding mode and estimate its binding free energy.

Table 1: Representative Docking Simulation Parameters This table is a generalized representation of parameters used in molecular docking studies and does not reflect actual data for the title compound.

| Parameter | Typical Value/Setting | Description |

|---|---|---|

| Target Protein | User-Defined (e.g., PfPNP) | The receptor macromolecule used in the simulation. |

| Grid Box Center (Å) | X, Y, Z coordinates | Defines the center of the docking search space around the active site. |

| Grid Box Size (Å) | e.g., 60 x 60 x 60 | Defines the dimensions of the search space for the ligand. |

| Docking Algorithm | e.g., AutoDock, Glide | The algorithm used to explore conformational space and score poses. |

| Number of Poses | e.g., 10-20 | The number of distinct binding orientations to be generated. |

| Binding Affinity | kcal/mol | An estimation of the binding free energy; more negative values suggest stronger binding. |

The stability of a ligand-receptor complex is determined by various non-covalent interactions. Analysis of docked poses reveals these specific interactions.

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like N or O) and another nearby electronegative atom. The aniline nitrogen and benzoxazole oxygen/nitrogen atoms in the title compound are potential hydrogen bond donors or acceptors.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, such as the phenyl and dichlorinated benzene (B151609) rings of the compound and aliphatic or aromatic amino acid residues in the target's binding pocket.

Other Interactions: Halogen bonds (from the chlorine atoms), π-π stacking (between aromatic rings), and van der Waals forces also contribute to binding.

By understanding the binding mode and specific interactions, researchers can infer how the compound might deregulate the target protein's function. For example, if a compound binds to the active site of an enzyme like Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP), it can block the entry of the natural substrate, thereby inhibiting the enzyme's activity. This inhibition disrupts the purine salvage pathway, which is essential for the parasite's survival, leading to an antimalarial effect. Computational models can pinpoint the key residues involved in the binding, providing a hypothesis for how the compound achieves its inhibitory effect.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Optimization of Molecular Geometry and Electronic Structure

This analysis would involve using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to determine the most stable three-dimensional arrangement of atoms in the molecule. The resulting data would include precise bond lengths, bond angles, and dihedral angles. Furthermore, this calculation would yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical calculations can predict the spectroscopic signatures of a molecule.

IR Spectroscopy: Time-dependent DFT (TD-DFT) calculations would predict the vibrational frequencies, corresponding to the infrared absorption spectrum. This helps in identifying the characteristic functional groups within the molecule.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structural elucidation.

UV-Vis Spectroscopy: TD-DFT calculations would also predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the ultraviolet-visible spectrum, offering insights into the molecule's electronic behavior.

Evaluation of Chemical Reactivity Descriptors

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η) and Softness (S): Measures of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are vital for predicting how the molecule will interact with other chemical species.

Quantum Chemical Descriptors and Analysis

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions, hyperconjugative effects, and the delocalization of electron density between filled and vacant orbitals. This analysis would quantify the stabilization energies (E(2)) associated with these interactions, offering deep insights into the intramolecular forces that govern the molecule's structure and stability.

Non-Linear Optical (NLO) Properties

Computational methods are essential for predicting the NLO response of a molecule, which is crucial for applications in photonics and optoelectronics. The key parameters calculated would include:

Polarizability (α): The ease with which the electron cloud can be distorted by an electric field.

First-Order Hyperpolarizability (β₀): The primary determinant of second-order NLO activity.

A high β₀ value would indicate that the molecule has significant potential for applications such as frequency doubling of light.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A systematic FMO analysis for 3-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline (B3035053) would involve calculating the energies of the HOMO and LUMO, the energy gap (ΔE), ionization potential (I), electron affinity (A), global hardness (η), softness (S), and electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's electronic behavior.

Table 1: Hypothetical Frontier Molecular Orbital Parameters

| Parameter | Value | Unit |

|---|---|---|

| EHOMO | Data not available | eV |

| ELUMO | Data not available | eV |

| Energy Gap (ΔE) | Data not available | eV |

| Ionization Potential (I) | Data not available | eV |

| Electron Affinity (A) | Data not available | eV |

| Global Hardness (η) | Data not available | eV |

| Global Softness (S) | Data not available | eV-1 |

| Electrophilicity Index (ω) | Data not available | eV |

Note: This table is for illustrative purposes. Specific values for this compound are not available in the searched literature.

Hirshfeld Surface Analysis for Crystal Packing Interactions

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of interactions such as hydrogen bonds, halogen bonds, and π-π stacking. The analysis would quantify the percentage contribution of various atom-atom contacts (e.g., H···H, C···H, Cl···H, N···H, O···H) to the total Hirshfeld surface area, offering a detailed picture of the forces that stabilize the crystal structure.

Table 2: Hypothetical Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| C···H/H···C | Data not available |

| Cl···H/H···Cl | Data not available |

| N···H/H···N | Data not available |

| O···H/H···O | Data not available |

| Cl···C/C···Cl | Data not available |

| C···C | Data not available |

Note: This table is for illustrative purposes. Specific values for this compound are not available in the searched literature.

The absence of specific computational data for this compound highlights a gap in the current scientific literature and underscores the need for further theoretical studies on this compound to fully characterize its chemical and physical properties.

Future Directions and Research Perspectives

Development of Advanced Synthetic Strategies for Complex Derivatives

Future synthetic research will likely move beyond traditional condensation methods to embrace more sophisticated and sustainable strategies for creating complex derivatives of 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline (B3035053). The goal is to build libraries of novel compounds with enhanced structural diversity for screening. rsc.org

Recent advances in the synthesis of the core benzoxazole (B165842) ring system have highlighted several promising avenues. researchgate.netnih.gov Methodologies utilizing nanocatalysts, metal catalysts, and ionic liquids have been developed to improve reaction efficiency, yield, and environmental friendliness. researchgate.netrsc.orgnih.gov For instance, the use of green catalysts like TiO2-ZrO2 has been shown to shorten reaction times and increase yields in the synthesis of 2-aryl benzoxazoles. nih.gov Future work could focus on adapting these modern techniques to functionalize the aniline (B41778) ring or the dichlorinated benzene (B151609) ring of the target compound, allowing for the introduction of diverse chemical groups to probe structure-activity relationships.

Table 1: Comparison of Synthetic Methodologies for Benzoxazole Synthesis

| Methodology | Catalyst/Conditions | Advantages | Potential Application for Target Compound |

|---|---|---|---|

| Traditional Cyclocondensation | Polyphosphoric Acid (PPA) | Simple, well-established | Baseline method for initial synthesis. |

| Metal-Catalyzed Synthesis | Palladium, Copper, Nickel complexes | High yields, recyclable catalysts, milder conditions. researchgate.netnih.gov | C-H activation or cross-coupling reactions on the aniline or benzoxazole rings to add complexity. |

| Nanocatalyst-Promoted Synthesis | TiO2-ZrO2, Magnetic Nanoparticles | Green catalysts, short reaction times, high atom economy, easy catalyst recovery. nih.gov | Developing environmentally benign pathways for analogue synthesis. |

| Ionic Liquid-Catalyzed Synthesis | Brønsted acidic ionic liquids | Solvent-free conditions, reusable catalysts, high yields. rsc.org | Greener synthesis protocols for creating a library of derivatives. |

Exploration of Novel Biological Targets for Therapeutic Applications

The benzoxazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.netnih.gov While the specific targets of this compound are not yet fully elucidated, the broader class of benzoxazoles has shown promise in several therapeutic areas, suggesting clear paths for future investigation. rsc.orgresearchgate.net

Prominent among these is oncology. Many benzoxazole derivatives have been investigated as anticancer agents, with some acting as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in tumor angiogenesis. tandfonline.comrsc.orgnih.gov Other derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. tandfonline.comnih.gov Future research should involve screening this compound and its novel derivatives against a panel of cancer cell lines (such as breast, colon, and liver cancer lines) and key cancer-related enzymes. nih.gov

Beyond cancer, benzoxazoles exhibit a wide spectrum of bioactivity, including antimicrobial, anti-inflammatory, and neuroprotective effects, presenting additional avenues for exploration. nih.govnih.govmdpi.com

Table 2: Potential Biological Targets for Benzoxazole Derivatives

| Therapeutic Area | Potential Target(s) | Rationale for Investigation |

|---|---|---|

| Oncology | VEGFR-2, Tyrosine Kinases, Apoptosis Pathways (Bcl-2, Caspases) | Benzoxazoles are known to inhibit angiogenesis and induce apoptosis in various cancer cell lines. tandfonline.comnih.govijrpr.com |

| Infectious Diseases | Bacterial DNA gyrase, Fungal enzymes | The benzoxazole core is present in compounds with antibacterial and antifungal properties. mdpi.comchemistryjournal.net |

| Inflammation | Cyclooxygenase (COX), Monoamine Oxidase (MAO) | Benzoxazole-containing drugs have been developed as non-steroidal anti-inflammatory agents. researchgate.netnih.gov |